Methyl 4-(3-methylpentan-3-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-methylpentan-3-yl)benzoate is an organic compound that belongs to the ester family Esters are known for their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(3-methylpentan-3-yl)benzoate typically involves the esterification of 4-(3-methylpentan-3-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same esterification reaction but is optimized for higher yields and purity. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets industry standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The benzylic position is reactive and can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NBS in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Benzylic halides.
Scientific Research Applications
Methyl 4-(3-methylpentan-3-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl 4-(3-methylpentan-3-yl)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes. For example, it has been studied for its potential to inhibit malate dehydrogenase, an enzyme involved in cellular metabolism . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Methyl benzoate: A simpler ester with similar applications in fragrances and flavorings.
Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate: A compound with similar structural features but different biological activities.
3-Methyl-3-pentanol: An alcohol with a similar alkyl chain but different functional groups and applications.
Uniqueness: Methyl 4-(3-methylpentan-3-yl)benzoate stands out due to its unique combination of a benzoate ester and a branched alkyl chain. This structure imparts specific chemical and physical properties that make it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H20O2 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
methyl 4-(3-methylpentan-3-yl)benzoate |
InChI |
InChI=1S/C14H20O2/c1-5-14(3,6-2)12-9-7-11(8-10-12)13(15)16-4/h7-10H,5-6H2,1-4H3 |
InChI Key |
KVHAJOFTAOKBBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.